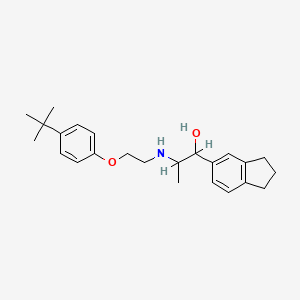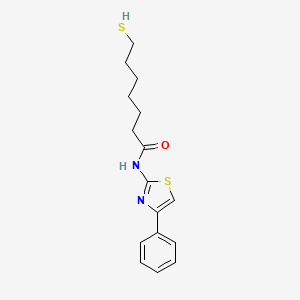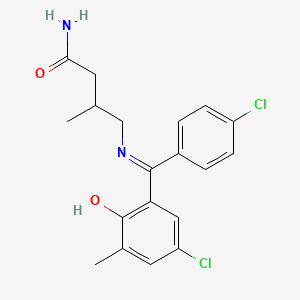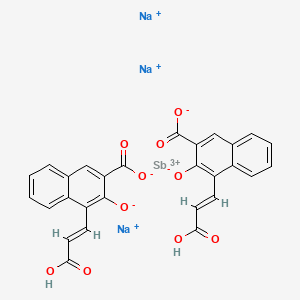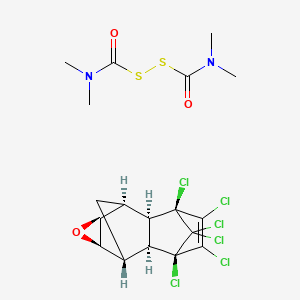
Delsan A-D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delsan A-D is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its ability to undergo a variety of chemical reactions, making it a versatile compound in both research and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Delsan A-D typically involves a series of well-defined chemical reactions. The exact synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form this compound. These conditions often include controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities. The industrial methods often involve optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Delsan A-D undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound might yield a ketone or aldehyde, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Delsan A-D has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use in drug development.
Medicine: this compound is investigated for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: It is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of Delsan A-D involves its interaction with specific molecular targets and pathways. It can inhibit or activate certain enzymes, leading to changes in cellular processes. For example, it may inhibit the Na-K-ATPase membrane pump, resulting in increased intracellular sodium and calcium concentrations. This can promote the activation of contractile proteins such as actin and myosin .
Comparación Con Compuestos Similares
Delsan A-D can be compared with other similar compounds to highlight its uniqueness:
Propiedades
Número CAS |
8065-12-1 |
|---|---|
Fórmula molecular |
C18H20Cl6N2O3S2 |
Peso molecular |
589.2 g/mol |
Nombre IUPAC |
S-(dimethylcarbamoylsulfanyl) N,N-dimethylcarbamothioate;(1R,2S,3R,6S,7R,8S,9S,11R)-3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene |
InChI |
InChI=1S/C12H8Cl6O.C6H12N2O2S2/c13-8-9(14)11(16)5-3-1-2(6-7(3)19-6)4(5)10(8,15)12(11,17)18;1-7(2)5(9)11-12-6(10)8(3)4/h2-7H,1H2;1-4H3/t2-,3+,4+,5-,6-,7+,10-,11+; |
Clave InChI |
UKMLLIIPDDHREL-HGOHEINPSA-N |
SMILES isomérico |
CN(C)C(=O)SSC(=O)N(C)C.C1[C@@H]2[C@H]3[C@@H]([C@H]1[C@H]4[C@@H]2O4)[C@@]5(C(=C([C@]3(C5(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
CN(C)C(=O)SSC(=O)N(C)C.C1C2C3C(C1C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


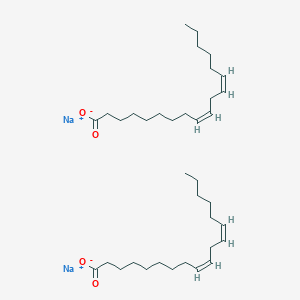
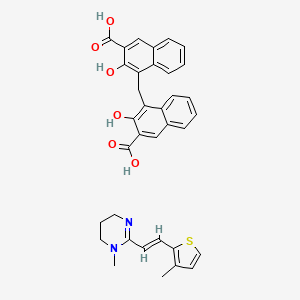
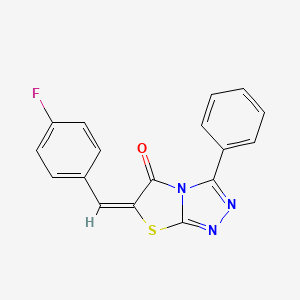

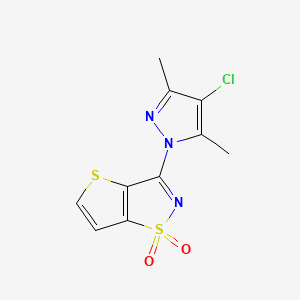
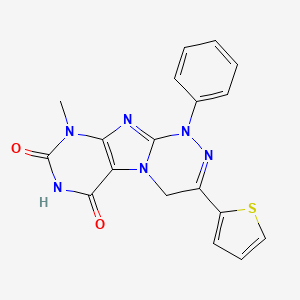
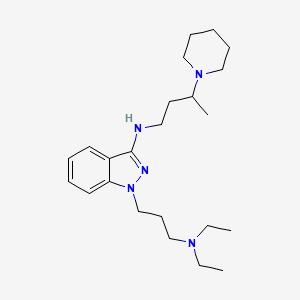
![oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide](/img/structure/B15190308.png)
